The Strategic Core: A Technical Guide to 1H-Indazole-3-carboxaldehyde in Modern Drug Discovery
The Strategic Core: A Technical Guide to 1H-Indazole-3-carboxaldehyde in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical examination of 1H-Indazole-3-carboxaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry. Moving beyond a simple datasheet, this document elucidates the strategic importance, synthesis, and practical application of this compound, grounded in field-proven insights to empower your research and development endeavors. The primary focus is on the free base, 1H-Indazole-3-carboxaldehyde (CAS No. 5235-10-9) , as this is the most commonly referenced and commercially available form. While reactions may be conducted in acidic media containing hydrochloric acid, a distinct hydrochloride salt with a dedicated CAS number is not commonly cited in the scientific literature.
The Indazole-3-carboxaldehyde Scaffold: A Privileged Substructure
The indazole ring system is a cornerstone of numerous targeted therapies, particularly in oncology. Its bioisosteric relationship with indole allows it to form critical hydrogen bond interactions with kinase hinge regions and other protein active sites. The 3-carboxaldehyde functionality serves as a versatile synthetic handle, unlocking a vast chemical space for the development of potent and selective therapeutic agents. Its strategic value lies in its ability to be readily transformed into amides, amines, alkenes, and other functional groups essential for modulating pharmacological activity.[1][2]
Indazole-containing drugs such as Axitinib (a tyrosine kinase inhibitor) and Pazopanib (a multi-kinase inhibitor) underscore the clinical success of this scaffold.[1] 1H-Indazole-3-carboxaldehyde is a key intermediate that provides a direct entry point for the synthesis of diverse libraries of 3-substituted indazoles for screening and lead optimization.[3][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of 1H-Indazole-3-carboxaldehyde is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 5235-10-9 | [5] |
| Molecular Formula | C₈H₆N₂O | [6] |
| Molecular Weight | 146.15 g/mol | [6] |
| Appearance | White or pale yellow solid | [6] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis of 1H-Indazole-3-carboxaldehyde: An Optimized Protocol
The synthesis of 1H-Indazole-3-carboxaldehyde can be efficiently achieved through the nitrosation of indole, a transformation that involves a fascinating ring-opening and recyclization sequence. This method is notable for its mild conditions and high yields, making it suitable for both laboratory and scale-up operations.[1]
Reaction Mechanism: The Büchi Nitrosation-Rearrangement
The reaction, first described by Büchi and later optimized, proceeds through a multi-step pathway. The causality behind this one-pot transformation is a sequence of electronically driven events:
-
Nitrosation: The reaction is initiated by the nitrosation at the electron-rich C3 position of the indole ring, forming a nitroso-indole intermediate which rapidly tautomerizes to the more stable oxime 2.[1]
-
Ring Opening: The oxime intermediate promotes the addition of water at the C2 position. This is the critical step for ring cleavage, leading to an open-chain intermediate.[1]
-
Recyclization: The reaction concludes with an intramolecular condensation, where the terminal amine attacks the nitrile functionality, forming the pyrazole ring of the indazole system and liberating the aldehyde.[1]
This mechanistic understanding is crucial for troubleshooting and optimization. For instance, controlling the acidity and the rate of addition of the indole substrate is key to minimizing the formation of dimeric side products.[1]
Caption: Synthetic workflow for 1H-Indazole-3-carboxaldehyde.
Detailed Experimental Protocol: Synthesis from Indole
This protocol is adapted from a peer-reviewed, optimized procedure and serves as a self-validating system for producing high-purity 1H-Indazole-3-carboxaldehyde.[1]
Materials:
-
Indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Silica Gel for column chromatography
-
Standard laboratory glassware, syringe pump, and magnetic stirrer
Procedure:
-
Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve NaNO₂ (8.0 equiv.) in a mixture of deionized water and DMF at 0°C (ice bath).
-
Slowly add 2 N HCl (2.7 equiv.) to the solution. Maintain the temperature at 0°C and stir for 10 minutes. The causality for pre-forming this mixture is to generate the active nitrosating species in situ under controlled conditions.
-
Indole Addition: In a separate flask, prepare a solution of indole (1.0 equiv.) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture over a period of 2 hours. A slow addition rate is critical to prevent the accumulation of reactive intermediates and minimize side-product formation.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a petroleum ether/EtOAc gradient (e.g., 8:2) to yield 1H-Indazole-3-carboxaldehyde as a white solid (typical yields >90%).[1]
Spectroscopic Characterization
The identity and purity of the synthesized 1H-Indazole-3-carboxaldehyde should be confirmed by spectroscopic methods. The following data are representative.[1]
| Technique | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 |
| IR (neat, cm⁻¹) | 3254, 3174, 1671 (C=O), 1458, 1331, 1251, 1092, 792, 739 |
| HRMS (ESI-) | m/z calculated for C₈H₅N₂O [M-H]⁻ 145.0390, found: 145.0402 |
Application in Drug Development: A Gateway to Carboxamides
The aldehyde functionality of 1H-Indazole-3-carboxaldehyde is a versatile precursor for a variety of transformations crucial in medicinal chemistry. One of the most important is its conversion to a 1H-indazole-3-carboxamide, a key pharmacophore in many kinase inhibitors.[1][6] This transformation is typically achieved in a two-step sequence: oxidation to the carboxylic acid followed by amide coupling.
Caption: A typical workflow for converting the aldehyde to a carboxamide.
Field-Proven Protocol: Oxidation and Amidation
The following protocol demonstrates a reliable method for converting a substituted 1H-indazole-3-carboxaldehyde into its corresponding carboxamide, showcasing its utility as a synthetic intermediate.[7]
Step 1: Oxidation to 1H-Indazole-3-carboxylic acid
-
Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups on the heterocyclic core. Sodium chlorite is the oxidant, and a scavenger like 2-methyl-2-butene is used to quench the reactive chlorine dioxide byproduct.[7]
-
Procedure:
-
Dissolve the 1H-Indazole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv).
-
Add a solution of sodium chlorite (5.0 equiv) in water dropwise at room temperature.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench with a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid, which is then filtered and dried.
-
Step 2: Amide Coupling to form 1H-Indazole-3-carboxamide
-
Rationale: Modern peptide coupling reagents like HATU provide a high-yielding and clean conversion of carboxylic acids to amides under mild conditions. DIPEA is used as a non-nucleophilic base to facilitate the reaction.[7]
-
Procedure:
-
Dissolve the 1H-Indazole-3-carboxylic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (e.g., ammonium chloride for the primary amide, 1.5 equiv).
-
Stir at room temperature until completion.
-
Work-up involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate.
-
This two-step sequence is a robust and validated pathway that demonstrates the practical utility of 1H-Indazole-3-carboxaldehyde in accessing high-value molecular scaffolds for drug discovery programs.
Conclusion
1H-Indazole-3-carboxaldehyde is more than a mere chemical reagent; it is a strategic asset in the design and synthesis of next-generation therapeutics. Its robust and scalable synthesis, coupled with the versatile reactivity of its aldehyde group, provides medicinal chemists with a reliable platform for scaffold hopping and lead optimization. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the competitive landscape of drug development.
References
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Stenutz, R. 1H-indazole-3-carboxaldehyde. [Link]
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PubChem. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068. [Link]
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PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]
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PubMed. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. [Link]
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Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
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El Idrissi, M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 13(10), 303. [Link]
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